molecular formula C8H13NO2 B12793210 Trachelanthamidic acid CAS No. 526-66-9

Trachelanthamidic acid

Cat. No.: B12793210
CAS No.: 526-66-9
M. Wt: 155.19 g/mol
InChI Key: BZYGCNOHXFJSTG-RQJHMYQMSA-N
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Description

Trachelanthamidic acid is a compound with the molecular formula C8H13NO2 It is a derivative of pyrrolizine and is known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trachelanthamidic acid typically involves the hydrogenation reduction of 4-(acetylaminomethyl)benzoic acid. The reaction conditions include filtering the hydrogenation solution to remove the catalyst, distilling until the reaction solution is cured, heating, and baking to perform transformation. The reaction solution is then dissolved in water, neutralized with acid, and subjected to salification using p-toluenesulfonic acid. The final product is obtained through crystallization, cooling, filtering, washing, and drying .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring high efficiency and purity. The process involves the use of advanced filtration and crystallization techniques to meet pharmacopeia standards.

Chemical Reactions Analysis

Types of Reactions: Trachelanthamidic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation techniques, typically in the presence of a catalyst.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Trachelanthamidic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: this compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of trachelanthamidic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence redox signaling pathways and inhibit certain proteolytic activities .

Comparison with Similar Compounds

    Tranexamic Acid: A synthetic derivative of lysine used as an antifibrinolytic agent.

    Aminocaproic Acid: Another antifibrinolytic agent with similar properties but less potent than tranexamic acid.

Uniqueness: Trachelanthamidic acid stands out due to its unique structural properties and potential applications in various fields. Unlike tranexamic acid and aminocaproic acid, which are primarily used for their antifibrinolytic properties, this compound has broader applications in chemistry, biology, and medicine.

Properties

CAS No.

526-66-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h6-7H,1-5H2,(H,10,11)/t6-,7+/m1/s1

InChI Key

BZYGCNOHXFJSTG-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](CCN2C1)C(=O)O

Canonical SMILES

C1CC2C(CCN2C1)C(=O)O

Origin of Product

United States

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